N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
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Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 3-methoxyphenyl group and a morpholinoethyl group
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which share a similar structure, have been extensively studied for their diverse biological activities . They are structural isosters of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .
Mode of Action
Benzimidazole compounds, which this compound is structurally related to, can have their bioactivities improved by changing functional groups on the core structure . This suggests that the compound may interact with its targets through the functional groups present in its structure.
Biochemical Pathways
Benzimidazole derivatives have been found to possess a wide range of therapeutic applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to possess a wide range of therapeutic applications, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with morpholine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the intermediate amine.
Acylation: The final step involves the acylation of the intermediate amine with benzoyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)benzamide.
Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-methoxyphenyl)ethyl)benzamide
- N-(2-(3-methoxyphenyl)-2-piperidinoethyl)benzamide
- N-(2-(3-methoxyphenyl)-2-pyrrolidinoethyl)benzamide
Uniqueness
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)19(22-10-12-25-13-11-22)15-21-20(23)16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJDTASMDJGASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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